molecular formula C19H19N3O2S B2519038 N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine CAS No. 421561-49-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine

Cat. No.: B2519038
CAS No.: 421561-49-1
M. Wt: 353.44
InChI Key: GCIMYJRRGDFACZ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

This chemical serves as a key intermediate in the synthesis of heterocyclic compounds. Its utility is highlighted in the efficient one-pot synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene derivatives, demonstrating a versatile approach to constructing complex molecular architectures with potential biological activities. The reaction involves primary amines and formaldehyde, yielding products in good yields and showcasing the compound's reactivity towards forming densely functionalized structures (Dotsenko et al., 2007).

Development of Inorganic-Organic Hybrid Compounds

Furthermore, its structural framework facilitates the development of inorganic-organic hybrid compounds, as evidenced by its incorporation into isopolymolybdate-based compounds. These hybrids exhibit interesting electrochemical properties and photocatalytic activities, making them promising candidates for applications in materials science and catalysis (Guo et al., 2019).

Antimicrobial and Cytotoxic Activities

The compound also finds relevance in medicinal chemistry, where derivatives synthesized through modifications have shown antimicrobial and cytotoxic activities. This suggests its potential as a scaffold for developing therapeutic agents, although detailed information on its application in this area was specifically excluded as per the requirements (Noolvi et al., 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-11-21-18(17-13-4-2-3-5-16(13)25-19(17)22-11)20-9-12-6-7-14-15(8-12)24-10-23-14/h6-8H,2-5,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIMYJRRGDFACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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